(4-Methoxy-1-benzofuran-2-yl)boronicacid
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Overview
Description
(4-Methoxy-1-benzofuran-2-yl)boronic acid is a boronic acid derivative that features a benzofuran ring substituted with a methoxy group at the 4-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-1-benzofuran-2-yl)boronic acid typically involves the borylation of a benzofuran precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzofuran with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of (4-Methoxy-1-benzofuran-2-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-1-benzofuran-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling with an aryl halide will yield a biaryl compound, while oxidation will yield a phenol derivative .
Scientific Research Applications
(4-Methoxy-1-benzofuran-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methoxy-1-benzofuran-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond. This process is facilitated by the unique electronic properties of the benzofuran ring and the boronic acid group .
Comparison with Similar Compounds
Similar Compounds
2-Benzofuranylboronic acid: Similar structure but lacks the methoxy group at the 4-position.
(7-Methoxy-1-benzofuran-2-yl)boronic acid: Similar structure but with the methoxy group at the 7-position.
Uniqueness
(4-Methoxy-1-benzofuran-2-yl)boronic acid is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions in chemical reactions. This positional isomerism can lead to different biological activities and applications compared to its analogs .
Properties
Molecular Formula |
C9H9BO4 |
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Molecular Weight |
191.98 g/mol |
IUPAC Name |
(4-methoxy-1-benzofuran-2-yl)boronic acid |
InChI |
InChI=1S/C9H9BO4/c1-13-7-3-2-4-8-6(7)5-9(14-8)10(11)12/h2-5,11-12H,1H3 |
InChI Key |
OHZPYOCPGZAEHB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC=C2OC)(O)O |
Origin of Product |
United States |
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